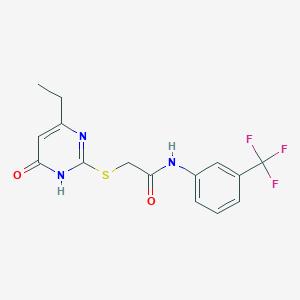

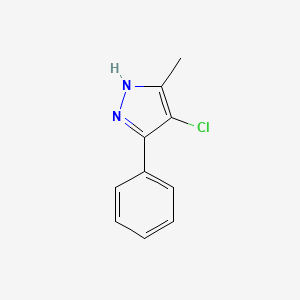

![molecular formula C18H22N2O B2601858 4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile CAS No. 2309538-09-6](/img/structure/B2601858.png)

4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound similar to “4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Scientific Research Applications

Organic Synthesis and Reactivity

- Synthesis of Benzonitriles : A study focused on the synthesis and reactivity of benzonitriles, highlighting innovative methods for constructing benzonitrile frameworks. This is indicative of the broader chemical utility of nitrile-containing compounds in organic synthesis (Jia & Wang, 2016).

- Cyclopropylamine and Aziridine Oxidation : Research into the oxidation reactions of cyclopropylamines and aziridines with lead tetraacetate illustrates the potential transformations relevant to the cyclopropyl and piperidine moieties, offering insights into novel synthetic routes and mechanisms (Hiyama, Koide, & Nozaki, 1975).

Coordination Polymers

- Ligand Modifications in Coordination Polymers : A comprehensive study on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, which explores the effects of ligand modifications on the structures and properties of metal complexes. This research demonstrates the significance of structural variations in influencing the properties of coordination polymers (Song et al., 2009).

Novel Synthetic Routes and Mechanisms

- Cycloaddition Reactions : Investigations into cycloaddition reactions involving benzonitrile derivatives offer new synthetic pathways to construct complex organic frameworks. Such studies underscore the versatility of nitrile groups in facilitating ring closures and expansions, leading to the formation of novel heterocyclic compounds (Nitta, Sogo, & Nakayama, 1979).

Chemical Reactivity and Transformation

- Nitrile Oxides and Ylides Reactivity : Research highlighting the reactivity of aromatic nitrile oxides and nitrile ylides offers insights into potential rearrangements and ring expansions that mimic arylcarbenes, revealing novel pathways for the synthesis of cycloheptatetraene derivatives and expanding the utility of nitrile-containing compounds in organic chemistry (Marchais et al., 2020).

Future Directions

The future directions for research on “4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .

Properties

IUPAC Name |

4-[3-(4-cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c19-13-15-3-1-14(2-4-15)5-8-18(21)20-11-9-17(10-12-20)16-6-7-16/h1-4,16-17H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTVVTZRGGCZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-dimethyl-1-(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)pyrazol-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2601775.png)

![6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2601780.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2601782.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)

![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)

![5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2601794.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)

![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)